Tricyclo[4.2.1.0,2,5]nonan-3-one
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Overview
Description
Tricyclo[4210,2,5]nonan-3-one is a unique organic compound characterized by its tricyclic structure This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties The molecular formula of Tricyclo[421
Preparation Methods
The synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the desired tricyclic structure. For instance, a known method involves the cyclization of a diene with a suitable dienophile in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
Tricyclo[4.2.1.0,2,5]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tricyclo[4.2.1.0,2,5]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: Research explores its potential as a scaffold for drug design, given its rigid structure.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0,2,5]nonan-3-one exerts its effects is largely dependent on its interaction with other molecules. Its rigid structure allows it to fit into specific molecular targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tricyclo[4.2.1.0,2,5]nonan-3-one can be compared with other tricyclic compounds such as:
Tricyclo[4.2.1.0^{2,5}]nonane: Similar in structure but lacks the ketone group, affecting its reactivity and applications.
Tricyclo[3.2.2.0^{2,4}]nonane: Another tricyclic compound with different ring sizes and connectivity, leading to distinct properties and uses
Diisophorone: A related compound with a different tricyclic framework, used in various chemical transformations The uniqueness of Tricyclo[421
Properties
IUPAC Name |
tricyclo[4.2.1.02,5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLCQFOCFFLGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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